molecular formula C30H42O7 B1674552 Laulimalide CAS No. 115268-43-4

Laulimalide

Cat. No. B1674552
M. Wt: 514.6 g/mol
InChI Key: MSBQEQDLFWWWMV-XZZGLLCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .


Molecular Structure Analysis

Laulimalide has a unique binding site located on two adjacent β-tubulin units between tubulin protofilaments of a microtubule . The chemical formula of Laulimalide is C30H42O7 .


Chemical Reactions Analysis

The total synthesis of the potent microtubule-stabilizing anticancer agent (−)-laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .


Physical And Chemical Properties Analysis

The chemical formula of Laulimalide is C30H42O7 . Its exact mass is 514.29 and its molecular weight is 514.659 .

Scientific Research Applications

Microtubule Stabilization and Anticancer Activity

Laulimalide and its analog, isolaulimalide, have been identified as potent microtubule-stabilizing agents with paclitaxel-like activity. They induce reorganization of the cellular microtubule network, leading to abnormal mitotic spindles, nuclear convolution, and the formation of multiple micronuclei. Notably, laulimalide is effective against P-glycoprotein overexpressing multidrug-resistant cell lines, suggesting a therapeutic advantage over traditional treatments like paclitaxel (Mooberry et al., 1999).

Binding Site and Mechanism

Distinct from paclitaxel and epothilones, laulimalide binds at a unique site on tubulin, reinforcing its role as a microtubule stabilizer without competing for the taxoid site. This unique binding enables laulimalide to retain activity in cell lines resistant to paclitaxel or epothilones, emphasizing its potential as a complementary or alternative therapeutic agent in cancer treatment (Pryor et al., 2002).

Synthetic Analogues and Derivatives

Research on laulimalide analogues aims to identify structurally simplified variants that retain or enhance its biological activity. Such efforts have led to the development of side chain analogues through cross metathesis strategies, revealing insights into laulimalide's functional moieties critical for anticancer activity. These analogues maintain efficacy against multidrug-resistant cells and exhibit similar mechanisms of action, including microtubule stabilization and apoptosis induction (Mooberry et al., 2008).

Therapeutic Synergies

Laulimalide demonstrates synergistic effects with other microtubule-targeting agents like paclitaxel, enhancing tubulin polymerization and indicating the potential for combined drug therapies. This synergy, particularly with non-taxane stabilizers, underscores laulimalide's value in developing more effective cancer treatment regimens (Clark et al., 2006).

Safety And Hazards

Laulimalide has shown to exhibit only minimal tumor growth inhibition in vivo and was accompanied by severe toxicity and mortality . The unfavorable efficacy to toxicity ratio in vivo suggests that laulimalide may have limited value for development as a new anticancer therapeutic agent .

properties

IUPAC Name

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBQEQDLFWWWMV-XZZGLLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893501
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laulimalide

CAS RN

115268-43-4
Record name Laulimalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115268-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laulimalide
Reactant of Route 2
Laulimalide
Reactant of Route 3
Laulimalide
Reactant of Route 4
Laulimalide
Reactant of Route 5
Laulimalide
Reactant of Route 6
Laulimalide

Citations

For This Compound
2,430
Citations
J Mulzer, E Öhler - Chemical reviews, 2003 - ACS Publications
… laulimalide synthesis 10a and selected total syntheses of 1 10b have been briefly reviewed. The present review will summarize the complete laulimalide-… available from laulimalide and …
Number of citations: 95 pubs.acs.org
AK Ghosh, Y Wang - Journal of the American Chemical Society, 2000 - ACS Publications
… 2 The significant clinical potential of laulimalide has stimulated considerable interest in its … (-)-laulimalide 1. As outlined in Figure 1, our synthetic strategy of laulimalide is convergent and …
Number of citations: 126 pubs.acs.org
J Liu, MJ Towle, H Cheng, P Saxton… - Anticancer …, 2007 - ar.iiarjournals.org
… to date, probably due to the structural complexity of laulimalide and the scarcity of natural … of laulimalide, a total synthesis capable of producing gram quantities of laulimalide was …
Number of citations: 99 ar.iiarjournals.org
SL Mooberry, G Tien, AH Hernandez, A Plubrukarn… - Cancer research, 1999 - AACR
… Incubation of MDA-MB-435 cells with laulimalide resulted in … Laulimalide stimulated tubulin polymerization and, although less potent than paclitaxel, it was more effective. Laulimalide-…
Number of citations: 508 aacrjournals.org
SG Nelson, WS Cheung, AJ Kassick… - Journal of the American …, 2002 - ACS Publications
… the recent total syntheses of laulimalide. We were attracted to laulimalide as a platform for … The synthesis of laulimalide would proceed from the indicated “lower (2)” and “upper (3)” …
Number of citations: 124 pubs.acs.org
A Gollner, KH Altmann, J Gertsch… - Chemistry–A European …, 2009 - Wiley Online Library
… laulimalide … laulimalide. We herein describe in full detail the first total synthesis of the antitumor agents neolaulimalide and isolaulimalide as well as a highly efficient route to laulimalide. …
I Paterson, C De Savi, M Tudge - Organic Letters, 2001 - ACS Publications
The total synthesis of the potent microtubule-stabilizing anticancer agent (−)-laulimalide has been achieved in 27 steps and 2.9% overall yield. Notable features are the use of Jacobsen …
Number of citations: 161 pubs.acs.org
BM Trost, WM Seganish, CK Chung… - … –A European Journal, 2012 - Wiley Online Library
The first stage in the development of a synthetic route for the total synthesis of laulimalide (1) is described. Our retrosynthetic analysis envisioned a novel macrocyclization route to the …
A Ahmed, EK Hoegenauer, VS Enev… - The Journal of …, 2003 - ACS Publications
… discovered 3 that laulimalide binds at a distinct site. Our interest in laulimalide was kindled … by Hamel, 3 who found that laulimalide also kills human ovarian carcinoma cells which, due …
Number of citations: 147 pubs.acs.org
AE Prota, K Bargsten, PT Northcote… - Angewandte Chemie …, 2014 - Wiley Online Library
… laulimalide/peloruside A and epothilone A are also solved, and a crosstalk between the laulimalide… Together, the data define the mechanism of action of laulimalide and peloruside A on …
Number of citations: 188 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.